1-Amino-2-phenylpiperidine is a chemical compound that belongs to the family of piperidine derivatives. This compound is characterized by the presence of an amino group and a phenyl group attached to the piperidine ring. It has garnered interest in various fields, including medicinal chemistry due to its potential biological activities.
1-Amino-2-phenylpiperidine is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in its cyclic structure. It is also categorized as an amine because of the amino group attached to the piperidine ring.
The synthesis of 1-amino-2-phenylpiperidine can be achieved through several methods, including:
One common method involves starting from 2-phenylpiperidin-1-one, which can be reduced using reagents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically require anhydrous solvents and careful temperature control to prevent side reactions .
The molecular structure of 1-amino-2-phenylpiperidine consists of a six-membered saturated ring (piperidine) with an amino group at one position and a phenyl group at another. The structural formula can be represented as follows:
This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, and one nitrogen atom.
The molecular weight of 1-amino-2-phenylpiperidine is approximately 174.24 g/mol. Its structural configuration allows for various stereochemical arrangements, which may influence its biological activity .
1-Amino-2-phenylpiperidine can participate in several chemical reactions, including:
For N-alkylation, a typical reaction might involve treating 1-amino-2-phenylpiperidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction generally proceeds under reflux conditions in an appropriate solvent like dimethylformamide or acetonitrile .
The mechanism of action for compounds like 1-amino-2-phenylpiperidine often relates to their interaction with neurotransmitter systems in the brain. Specifically, they may act as inhibitors or modulators at receptor sites such as dopamine or serotonin receptors.
Studies indicate that variations in substitution patterns on the piperidine ring can significantly affect binding affinity and selectivity for these receptors, potentially leading to therapeutic applications in treating conditions like depression or anxiety .
1-Amino-2-phenylpiperidine typically appears as a colorless to pale yellow liquid or solid depending on its form. It has a melting point range that varies based on purity and specific derivations but generally lies between 80°C and 100°C.
The compound is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic phenyl group. Its reactivity profile includes typical amine chemistry, allowing for nucleophilic substitutions and electrophilic additions .
1-Amino-2-phenylpiperidine has potential applications in:
Research continues to explore its efficacy and safety profiles, aiming to harness its properties for clinical applications .
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of medicinal chemistry due to its presence in bioactive natural products and synthetic drugs. Naturally occurring piperidine alkaloids—such as piperine from Piper nigrum (black pepper)—demonstrated early pharmacological activities, including stimulation of the pituitary-adrenal axis and inhibition of dopamine β-hydroxylase [9]. This scaffold’s versatility arises from its semi-rigid chair conformation, which allows for precise three-dimensional positioning of substituents. By the mid-20th century, synthetic piperidine derivatives gained prominence, particularly in neuropharmacology. For example, the neuroleptic thioridazine featured a piperidine side chain, enhancing its sedative properties and reducing extrapyramidal side effects compared to earlier phenothiazines [9]. The scaffold’s ability to serve as a bioisostere for peptide bonds further accelerated its adoption in drug design, enabling transitions from peptidic leads to metabolically stable therapeutics.
Table 1: Key Naturally Occurring Piperidine Alkaloids and Their Activities
Compound | Source | Biological Activities |
---|---|---|
Piperine | Piper nigrum | Dopamine β-hydroxylase inhibition; Enhanced intestinal permeability |
Sedamine | Sedum acre | Competitive inhibition of diamine oxidase |
Histrionicotoxin | Dendrobatid frogs | Non-competitive blockade of nicotinic acetylcholine receptors |
Prosopinine | Prosopis africana | Sedative, hypotensive, spasmolytic effects |
The discovery of neurokinin receptors (NK1, NK2, NK3) in the late 20th century highlighted substance P as a critical peptide in pain, inflammation, and emesis. Initial peptidomimetic antagonists faced challenges: peptide degradation, poor blood-brain barrier penetration, and species-dependent receptor variability. Human NK1 receptors differed significantly from rodent variants, complicating preclinical studies [1] [4]. 1-Amino-2-phenylpiperidine emerged as a pivotal scaffold addressing these issues. Its incorporation into compounds like CP-99,994 and L-733,060 enabled potent NK1 antagonism. Crucially, gerbil models—whose NK1 receptors shared homology with humans—validated these antagonists. In gerbil elevated plus-maze tests, oral administration of L-733,060 (1–10 mg/kg) increased open-arm exploration and reduced anxiety-like behaviors (stretch-attend postures, head dips) [1]. This species-specific efficacy underscored 1-amino-2-phenylpiperidine’s role in bridging in vitro binding and in vivo functionality.
Table 2: Early 1-Amino-2-phenylpiperidine-Based NK1 Antagonists
Compound | Potency (Gerbil NK1 IC₅₀) | Key Effects in Gerbil Models | Structural Features |
---|---|---|---|
MK-869 | 0.03–0.3 mg/kg | ↑ Open-arm time; ↓ Stretch-attend postures | 3,5-bis(trifluoromethyl)benzyl group |
L-733,060 | 3–10 mg/kg | Anxiolytic-like activity on open-arm time | Methoxybenzyl substitution |
CP-99,994 | 3–30 mg/kg | Selective reduction of stretch-attend postures | N-benzyl-4-hydroxyproline motif |
CP-122,721 | 30 mg/kg | Moderate anxiolytic effects | Rigidified benzylamino group |
The evolution from peptide-based ligands to nonpeptide antagonists marked a paradigm shift in neurokinin receptor targeting. Early peptidomimetics retained peptide backbones, limiting oral bioavailability and CNS penetration. 1-Amino-2-phenylpiperidine served as a rigid spacer that mimicked the spatial orientation of peptide bonds while resisting enzymatic cleavage. Structural optimizations focused on:
The "message-address concept" further refined designs. Here, the piperidine’s 1-amino group ("message") interacted with conserved receptor residues, and the 2-phenyl moiety ("address") conferred subtype specificity. This strategy birthed clinical candidates like fosaprepitant (intravenous prodrug of aprepitant), approved for chemotherapy-induced nausea [7].
Table 3: Structural Evolution of Key Nonpeptide NK1 Antagonists
Generation | Representative Compound | Innovations | Impact |
---|---|---|---|
First | CP-99,994 | 4-Hydroxy-3-phenylpiperidine core | Proof of concept for nonpeptide antagonism |
Second | Aprepitant | 3,5-bis(Trifluoromethyl)benzyl ether; Trifluoromethylpyrimidine | Oral bioavailability; FDA approval for emesis (2003) |
Third | Netupitant | 2-Ethoxybenzimidazole; Fluoro substituents | Enhanced NK1 binding (Ki < 0.1 nM); Long half-life |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: